molecular formula C16H18ClN5O B2657723 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396889-40-9

1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2657723
CAS No.: 1396889-40-9
M. Wt: 331.8
InChI Key: WKZIPJUHPFENHM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a pyrrolidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyrimidine ring.

    Chlorination of the phenyl group: The chlorination of the phenyl ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling of the chlorinated phenyl group with the pyrimidine derivative: This step typically involves the use of coupling reagents like carbodiimides to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Processes: The compound’s unique reactivity makes it useful in various industrial applications, such as the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
  • 1-(3-Chloro-2-methylphenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea
  • 1-(3-Chloro-2-methylphenyl)-3-(2-(morpholin-1-yl)pyrimidin-5-yl)urea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-11-13(17)5-4-6-14(11)21-16(23)20-12-9-18-15(19-10-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZIPJUHPFENHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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